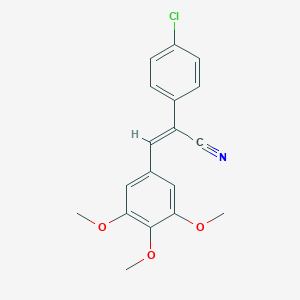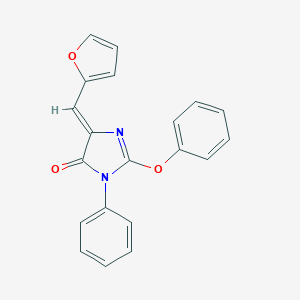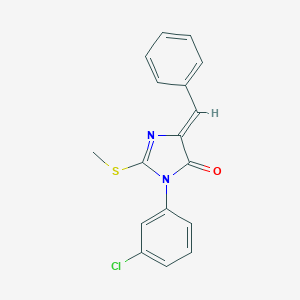
2-(4-Chlorophenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Chlorophenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile, also known as A-22, is a chemical compound that has gained attention in the scientific community due to its potential use as a research tool. A-22 belongs to the class of acrylonitrile derivatives, which have been studied for their various biological activities.
Mecanismo De Acción
2-(4-Chlorophenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile binds to the catalytic subunit of PP2A, inhibiting its activity. This leads to the accumulation of phosphorylated proteins, which can have various effects on cellular processes. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Inhibition of PP2A activity can lead to the accumulation of phosphorylated proteins, which can affect many cellular processes. This compound has also been shown to induce apoptosis in cancer cells, which can lead to the inhibition of tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-Chlorophenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile has several advantages for lab experiments. It is a potent and selective inhibitor of PP2A, which makes it a useful tool for studying the role of PP2A in cellular processes. This compound has also been shown to have low toxicity in vitro, which makes it a safer alternative to other PP2A inhibitors. However, this compound has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to work with. This compound also has poor bioavailability, which can limit its effectiveness in vivo.
Direcciones Futuras
There are several future directions for the study of 2-(4-Chlorophenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile. One area of research could be the development of more potent and selective PP2A inhibitors based on the structure of this compound. Another area of research could be the investigation of the effects of this compound on other cellular processes, such as cell migration and differentiation. Additionally, this compound could be studied for its potential use in combination with other cancer therapies, such as chemotherapy or radiation therapy.
Conclusion:
In conclusion, this compound is a chemical compound that has gained attention in the scientific community for its potential use as a research tool. Its inhibition of PP2A activity has led to its study in various scientific fields, including cancer research. This compound has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of this compound, which could lead to the development of more effective cancer therapies and a better understanding of cellular processes.
Métodos De Síntesis
The synthesis of 2-(4-Chlorophenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile involves the reaction of 4-chlorobenzaldehyde with 3,4,5-trimethoxyphenylacetonitrile in the presence of a base such as potassium carbonate. The resulting product is then purified through recrystallization to obtain this compound in its pure form.
Aplicaciones Científicas De Investigación
2-(4-Chlorophenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile has been studied for its potential use as a research tool in various scientific fields. It has been shown to inhibit the activity of the protein phosphatase 2A (PP2A), which is involved in the regulation of many cellular processes such as cell growth and division. This compound has also been studied for its potential use in cancer research, as PP2A has been shown to have tumor-suppressing properties.
Propiedades
Fórmula molecular |
C18H16ClNO3 |
|---|---|
Peso molecular |
329.8 g/mol |
Nombre IUPAC |
(Z)-2-(4-chlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enenitrile |
InChI |
InChI=1S/C18H16ClNO3/c1-21-16-9-12(10-17(22-2)18(16)23-3)8-14(11-20)13-4-6-15(19)7-5-13/h4-10H,1-3H3/b14-8+ |
Clave InChI |
KCFCUBUYRFWRPG-RIYZIHGNSA-N |
SMILES isomérico |
COC1=CC(=CC(=C1OC)OC)/C=C(\C#N)/C2=CC=C(C=C2)Cl |
SMILES |
COC1=CC(=CC(=C1OC)OC)C=C(C#N)C2=CC=C(C=C2)Cl |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)C=C(C#N)C2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(2-bromoethoxy)phenyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295887.png)
![2-(3-methoxy-4-{2-[(4-methylphenyl)sulfanyl]ethoxy}phenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295888.png)
![2-{3-bromo-5-ethoxy-4-[2-(2-methylphenoxy)ethoxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295889.png)
![2-{3-chloro-5-methoxy-4-[2-(4-methylphenoxy)ethoxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295891.png)
![2-({2-iodo-6-methoxy-4-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]phenoxy}methyl)benzonitrile](/img/structure/B295892.png)
![N'-(4-{2-[(4-chlorophenyl)sulfanyl]ethoxy}-3-ethoxybenzylidene)isonicotinohydrazide](/img/structure/B295894.png)
![N'-[(E)-{3-ethoxy-4-[2-(naphthalen-1-ylsulfanyl)ethoxy]phenyl}methylidene]pyridine-4-carbohydrazide](/img/structure/B295895.png)
![N'-[(E)-{4-[2-(4-bromophenoxy)ethoxy]-3-chloro-5-methoxyphenyl}methylidene]pyridine-4-carbohydrazide](/img/structure/B295896.png)

![2-[(3-Chlorobenzyl)oxy]-6-methoxy-8-quinolinylamine](/img/structure/B295901.png)


![ethyl 2-[(4-benzylidene-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl)sulfanyl]propanoate](/img/structure/B295908.png)

